4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE
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Overview
Description
4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with a phenyl-substituted oxazole precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- 4-fluorobenzenesulfonyl chloride
- Phenyl boronic acid derivatives
Uniqueness
4-(4-FLUOROBENZENESULFONYL)-N-(2-METHOXYETHYL)-2-PHENYL-1,3-OXAZOL-5-AMINE is unique due to its combination of a fluorophenyl group, a sulfonyl group, and an oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(21-16(25-17)13-5-3-2-4-6-13)26(22,23)15-9-7-14(19)8-10-15/h2-10,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNGPDRLGSEJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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